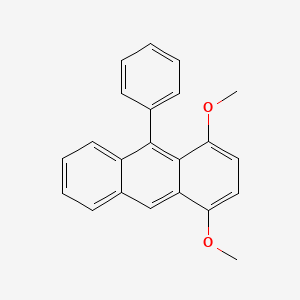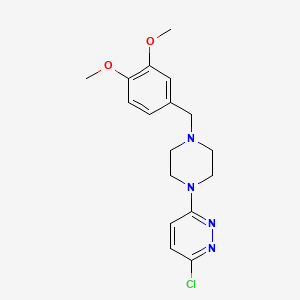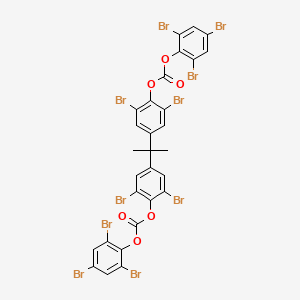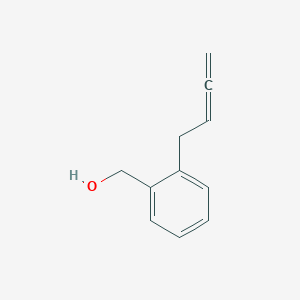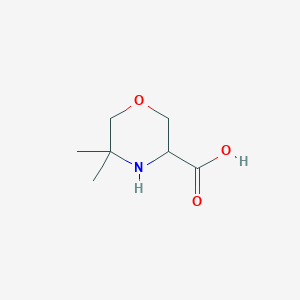![molecular formula C10H20N2 B13942526 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane core and a 2-methylpropyl group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- typically involves the formation of the spirocyclic core followed by the introduction of the 2-methylpropyl group. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic core. Subsequent alkylation with 2-methylpropyl halide introduces the desired substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The spirocyclic core and the 2-methylpropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is believed to result from the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacteria . The compound’s structure allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: The parent compound without the 2-methylpropyl group.
2,7-Diazaspiro[3.4]octane: A similar spirocyclic compound with a different substitution pattern.
2,6-Diazaspiro[3.4]octan-7-one: A ketone derivative with potential sigma-1 receptor antagonist activity.
Uniqueness
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
6-(2-methylpropyl)-2,6-diazaspiro[3.4]octane |
InChI |
InChI=1S/C10H20N2/c1-9(2)5-12-4-3-10(8-12)6-11-7-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
WBGNBCDKAQWCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


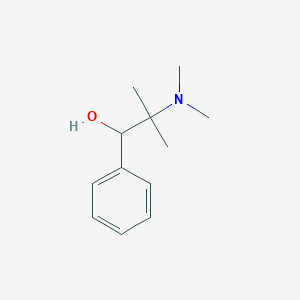
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)
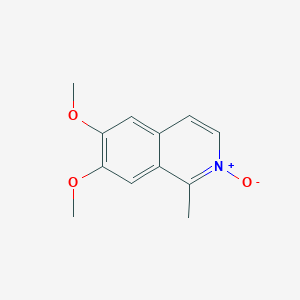
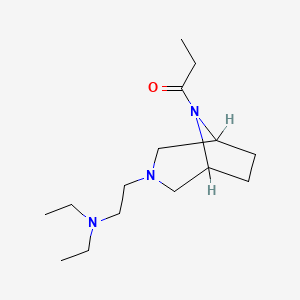
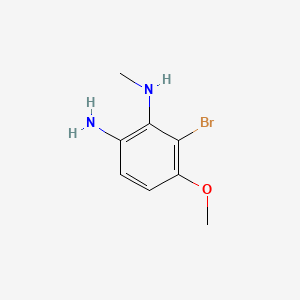
![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)
